Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-

Overview

Description

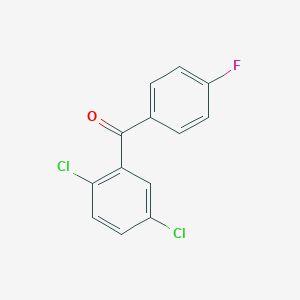

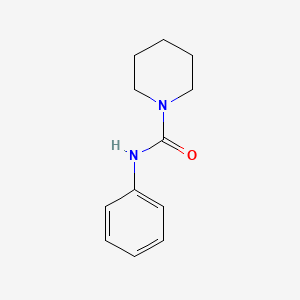

“Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-” is an organic compound with the molecular formula C13H7Cl2FO . It is an off-white to light brown solid .

Molecular Structure Analysis

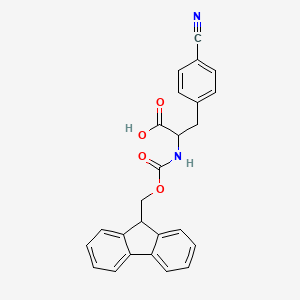

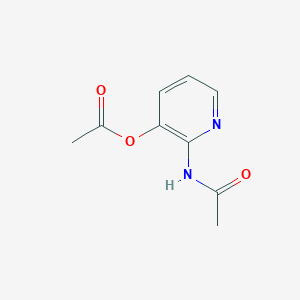

The molecular structure of “Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-” consists of two phenyl rings attached to a carbonyl group. One phenyl ring is substituted with two chlorine atoms, and the other phenyl ring is substituted with one fluorine atom .Physical And Chemical Properties Analysis

“Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-” is an off-white to light brown solid . Its molecular weight is 269.099 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I found .Scientific Research Applications

Formulation Development for Poorly Water-Soluble Compounds

- A study focused on developing a formulation for a compound similar to Methanone, aimed at treating arrhythmia. This research highlights the importance of creating precipitation-resistant solutions to increase in vivo exposure of poorly water-soluble compounds like Methanone (Burton et al., 2012).

Biological Activities of Methanone Derivatives

- Research on bicyclo methanone derivatives, including those similar to Methanone, demonstrated antimicrobial and antioxidant activities, suggesting potential applications in these areas (Thirunarayanan, 2016).

Anti-Mycobacterial Agents

- A synthesis of phenyl cyclopropyl methanones, closely related to Methanone, showed promising anti-tubercular activities, indicating potential therapeutic applications in tuberculosis treatment (Dwivedi et al., 2005).

Radiopharmaceutical Applications

- Another study involved the synthesis and in vivo evaluation of a Methanone derivative for potential use as a SPECT tracer for the serotonin 5-HT2A receptor (Blanckaert et al., 2007).

Supramolecular Architecture and Non-Covalent Interactions

- Research on 1,2,4-oxadiazole derivatives, related to Methanone, provided insights into the role of non-covalent interactions in crystal packing, crucial for understanding the stability and properties of such compounds (Sharma et al., 2019).

Antifungal Activity

- Novel Methanone derivatives were synthesized and exhibited promising antifungal activity, suggesting potential applications in antifungal drug development (Lv et al., 2013).

Anti-Tumor Agents

- A derivative of Methanone was synthesized as part of a solution-phase parallel synthesis technique, displaying selective cytotoxicity against tumorigenic cell lines, indicating potential use in cancer therapy (Hayakawa et al., 2004).

properties

IUPAC Name |

(2,5-dichlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGLGPTVKGZNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476352 | |

| Record name | 2,5-dichloro-4'-fluorobenzophenon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)- | |

CAS RN |

270903-87-2 | |

| Record name | 2,5-dichloro-4'-fluorobenzophenon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3050493.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)